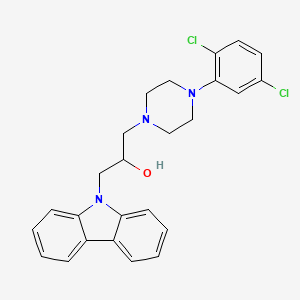
1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C25H25Cl2N3O and its molecular weight is 454.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol is a synthetic derivative of carbazole, a bicyclic compound known for its diverse biological activities. This article explores its biological activity, pharmacological profiles, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a carbazole moiety, a piperazine ring, and a propanol side chain, contributing to its pharmacological properties.
Biological Activity Overview
- Antipsychotic Effects : Research indicates that compounds with similar structures to this compound exhibit significant antipsychotic effects. The piperazine ring is known for its role in dopamine receptor antagonism, which is crucial for the treatment of schizophrenia and other psychotic disorders .
- Antiviral Activity : Recent studies have shown that carbazole derivatives can inhibit viral replication. For instance, derivatives have been evaluated against SARS-CoV-2, showing promising binding affinities to viral proteins such as the main protease (Mpro) and spike glycoprotein . The binding energies for these interactions ranged from -6.26 to -8.92 kcal/mol, indicating strong potential for further development as antiviral agents.
- Neuroprotective Properties : The neuroprotective effects of carbazole derivatives have been highlighted in various studies. These compounds have been shown to modulate neuroinflammatory pathways and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antipsychotic | Dopamine receptor antagonism | |
| Antiviral | Inhibition of viral proteases | |
| Neuroprotective | Antioxidant and anti-inflammatory effects |
Case Study: Antiviral Efficacy
In a study evaluating the antiviral potential of carbazole derivatives against SARS-CoV-2, several compounds were synthesized and tested for their binding affinity to viral proteins. Among these, This compound demonstrated significant inhibition of viral entry and replication in vitro. The compound's ability to disrupt the interaction between the virus and host cell receptors was noted as a key mechanism .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated that it has favorable blood-brain barrier permeability and minimal toxicity at therapeutic doses .
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-18-9-10-22(27)25(15-18)29-13-11-28(12-14-29)16-19(31)17-30-23-7-3-1-5-20(23)21-6-2-4-8-24(21)30/h1-10,15,19,31H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWRRSDWCQYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














